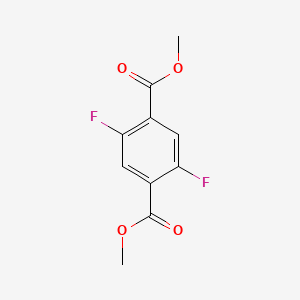
Dimethyl 2,5-difluoroterephthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2,5-difluoroterephthalate is an organic compound with the molecular formula C10H8F2O4. It is a derivative of terephthalic acid, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms, and the carboxylic acid groups are esterified with methanol. This compound is known for its applications in various fields, including materials science and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dimethyl 2,5-difluoroterephthalate can be synthesized through several methods. One common approach involves the esterification of 2,5-difluoroterephthalic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and catalyst concentration. The product is then purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: Dimethyl 2,5-difluoroterephthalate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to yield 2,5-difluoroterephthalic acid and methanol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester groups.
Oxidation and Reduction: Strong oxidizing or reducing agents may be employed, depending on the desired transformation.
Major Products:
Substitution Reactions: Products vary based on the nucleophile used.
Hydrolysis: 2,5-Difluoroterephthalic acid and methanol.
Oxidation and Reduction: Specific products depend on the reaction conditions and reagents.
Aplicaciones Científicas De Investigación
Dimethyl 2,5-difluoroterephthalate has several applications in scientific research:
Materials Science: It is used as a monomer in the synthesis of fluorinated polymers, which have unique properties such as high thermal stability and chemical resistance.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Researchers use it to study the effects of fluorinated compounds on biological systems, including their potential as enzyme inhibitors or drug candidates.
Industrial Applications: It is employed in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of dimethyl 2,5-difluoroterephthalate depends on its specific application. In materials science, its incorporation into polymers enhances their properties due to the presence of fluorine atoms, which impart hydrophobicity and chemical resistance. In biological systems, the compound may interact with enzymes or receptors, affecting their activity through fluorine’s unique electronic properties.
Comparación Con Compuestos Similares
Dimethyl terephthalate: Lacks fluorine atoms, resulting in different chemical and physical properties.
Dimethyl 2,6-difluoroterephthalate: Similar structure but with fluorine atoms in different positions, leading to variations in reactivity and applications.
Dimethyl 2,5-dichloroterephthalate: Contains chlorine instead of fluorine, affecting its chemical behavior and uses.
Uniqueness: Dimethyl 2,5-difluoroterephthalate is unique due to the presence of fluorine atoms, which significantly alter its chemical properties compared to non-fluorinated analogs. Fluorine’s high electronegativity and small size contribute to the compound’s stability and reactivity, making it valuable in various scientific and industrial applications.
Propiedades
Número CAS |
5292-51-3 |
|---|---|
Fórmula molecular |
C10H8F2O4 |
Peso molecular |
230.16 g/mol |
Nombre IUPAC |
dimethyl 2,5-difluorobenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C10H8F2O4/c1-15-9(13)5-3-8(12)6(4-7(5)11)10(14)16-2/h3-4H,1-2H3 |
Clave InChI |
YQOQOCUGIYCMRF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(C=C1F)C(=O)OC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-[(6S,8S,9S,10R,11R,12R,13S,14S,16R,17S)-6,12-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate](/img/structure/B13416050.png)
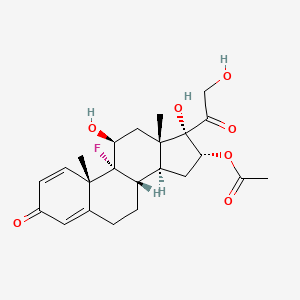
![2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol](/img/structure/B13416056.png)
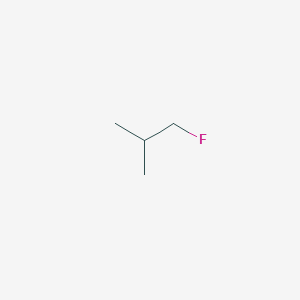

![Methanone, (5-methyl-4-isoxazolyl)[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]-](/img/structure/B13416063.png)
![5,5'-[Oxybis(methylene)]bis(6-propyl-2H-1,3-benzodioxole)](/img/structure/B13416070.png)
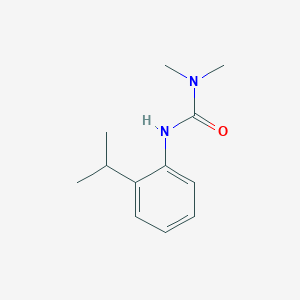

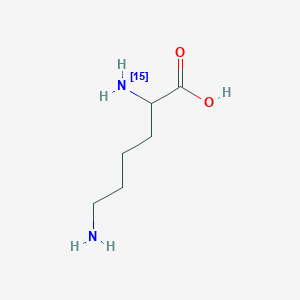
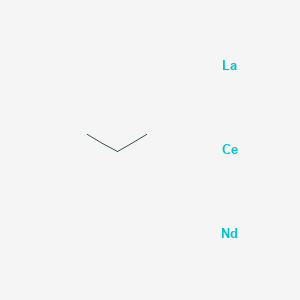
![(1R,3S)-3-[(Z)-2-chloro-2-fluoroethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride](/img/structure/B13416092.png)
![(3S,5S,10S,13R,14S,17R)-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-3-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B13416093.png)
amino]-N-(2-hydroxyethyl)-N,N-dimethyl-, inner salt](/img/structure/B13416097.png)
